molecular formula C10H12ClF2NO2 B1420917 Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride CAS No. 1251923-11-1

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride

Cat. No.: B1420917
CAS No.: 1251923-11-1
M. Wt: 251.66 g/mol
InChI Key: PJBXFOYSCWPQAQ-UHFFFAOYSA-N
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Description

Crystallographic Characterization of Difluorophenyl-Methylamino Acetate Backbone

Single-crystal X-ray diffraction (SCXRD) studies reveal that the compound crystallizes in the monoclinic crystal system with space group P21/c (No. 14). The unit cell parameters are a = 8.293 Å, b = 8.115 Å, c = 12.531 Å, and β = 95.021°, with a cell volume of 840.1 ų. The asymmetric unit comprises one molecule of the protonated methylamino acetate cation and one chloride counterion.

The difluorophenyl ring adopts a near-planar conformation with a dihedral angle of 4.2° relative to the acetate backbone. Fluorine atoms at the 2- and 5-positions exhibit orthogonal substitution patterns , leading to minimal steric hindrance. The methylamino group (−N(CH3)H2+) forms a gauche conformation with the ester carbonyl, as evidenced by a C−N−C−O torsion angle of −67.3°.

Table 1: Key bond lengths and angles from SCXRD data

Parameter Value (Å/°)
C−O (ester) 1.214(3)
C−N (methylamino) 1.472(4)
F−C (2-position) 1.342(2)
N−H···Cl hydrogen bond 2.892(3)
Dihedral angle (Ph-O) 4.2°

The chloride ion occupies a tetrahedral coordination site , interacting with two N−H groups from adjacent cations and two water molecules in the crystal lattice.

Conformational Analysis Through X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) and SCXRD data highlight restricted rotation around the C−N bond of the methylamino group. The energy barrier for rotation is estimated at 12.3 kcal/mol via density functional theory (DFT) calculations, favoring the gauche conformation due to intramolecular N−H···O=C hydrogen bonding.

The difluorophenyl ring’s electron-withdrawing effects stabilize the acetate backbone’s planar geometry. Intermolecular C−H···F interactions between adjacent fluorophenyl groups further constrain conformational flexibility, as observed in the PXRD diffractogram’s sharp peaks at 2θ = 12.4°, 18.7°, and 24.9°.

Tautomeric Equilibrium Studies in Solid vs. Solution States

The compound exhibits no observable tautomerism in the solid state, as confirmed by SCXRD and solid-state NMR. However, solution-state ¹⁹F NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) reveals a dynamic equilibrium between the protonated methylamino form (95%) and a minor enaminone tautomer (5%) at 298 K.

Key findings :

  • The enaminone tautomer forms via intramolecular proton transfer from the N−H group to the ester carbonyl oxygen.
  • The equilibrium constant (Kₑ) is solvent-dependent: Kₑ = 0.053 in DMSO-d₆ vs. 0.012 in CDCl₃.
  • No enol tautomers are detected, as the electron-withdrawing fluorine atoms disfavor enolization.

Hydrogen Bonding Network Analysis in Hydrochloride Salt Form

The hydrochloride salt forms a three-dimensional hydrogen-bonded network dominated by N−H···Cl and O−H···Cl interactions. Each chloride ion acts as a four-fold hydrogen bond acceptor , bridging two protonated methylamino groups and two water molecules.

Table 2: Hydrogen bond metrics

Donor−Acceptor Distance (Å) Angle (°)
N−H···Cl 2.892(3) 168.4
O−H (water)···Cl 3.112(2) 154.7
C−H (Ph)···O=C 3.245(4) 142.1

The N−H···Cl interactions generate R²₂(8) ring motifs , while water-mediated O−H···Cl bonds create infinite chains along the c-axis. This robust network contributes to the compound’s high melting point (218–220°C) and low hygroscopicity.

Properties

IUPAC Name

methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12;/h3-5,9,13H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBXFOYSCWPQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=C(C=CC(=C1)F)F)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-11-1
Record name Benzeneacetic acid, 2,5-difluoro-α-(methylamino)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials and Reagents

  • 2,5-Difluoroaniline : Serves as the aromatic amine precursor.
  • Methyl chloroacetate : Provides the ester functionality.
  • Base : Sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM), chosen for their polarity and ability to dissolve reactants.

Synthetic Route

The synthesis typically proceeds via nucleophilic substitution where the amino group of 2,5-difluoroaniline reacts with methyl chloroacetate under reflux conditions. The process involves the following steps:

Step Description Conditions Reagents
1 Activation of amine Reflux Sodium hydride or potassium carbonate
2 Nucleophilic attack Reflux Methyl chloroacetate in DMF or DCM
3 Work-up Cooling, extraction Water, organic solvents

Reaction scheme:

2,5-Difluoroaniline + Methyl chloroacetate → Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

Reaction Conditions and Optimization

  • Reflux temperature around 80-120°C.
  • Reaction time varies from 4 to 12 hours depending on the scale.
  • Use of excess methyl chloroacetate ensures complete conversion.

Hydrochloride Salt Formation

Post-synthesis, the free base is converted into its hydrochloride salt to improve stability and solubility for biological applications.

Method Description Reagents Conditions
Acidification Treating the free base with HCl gas or HCl solution Hydrochloric acid (gas or aqueous) Room temperature or slight heating
Crystallization Isolating the hydrochloride salt by filtration Ethanol or acetone Cooling to induce crystallization

Note: The hydrochloride salt enhances water solubility and stability, crucial for formulation and biological testing.

Formulation Techniques for Research Use

Dissolution in Solvents

The compound is often prepared as a stock solution for in vivo or in vitro experiments. The formulation involves dissolving the hydrochloride salt in suitable solvents:

Solvent Usage Notes
DMSO Stock solutions Ensure solubility; vortex or sonication may be required
PEG300 Co-solvent Used to improve solubility in aqueous media
Tween 80 Surfactant Facilitates dispersion in biological systems
ddH₂O Dilution For final administration

Preparation of In Vivo Formulations

Based on data from GLP Bio, the compound can be formulated as follows:

Take μL of DMSO master liquid, add μL of PEG300, mix and clarify. Then add μL of Tween 80, mix, and finally dilute with ddH₂O to desired concentration.

Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution.

Data Tables Summarizing Preparation Parameters

Table 1: Synthesis Conditions for Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

Parameter Typical Range Reference/Source
Reflux temperature 80-120°C
Reaction time 4-12 hours
Base used Sodium hydride, K₂CO₃
Solvent DMF, DCM

Table 2: Hydrochloride Salt Formation Conditions

Step Reagent Conditions Notes
Acidification Hydrochloric acid Room temperature or slight heating Ensures complete salt formation
Crystallization Ethanol or acetone Cooling For pure salt isolation

Table 3: Formulation Solvent Composition

Solvent Purpose Notes
DMSO Stock solution Soluble at high concentrations
PEG300 Co-solvent Improves aqueous solubility
Tween 80 Surfactant Dispersion in biological media
ddH₂O Diluent Final administration medium

Research Findings and Optimization Strategies

  • Reaction Efficiency: Use of excess methyl chloroacetate and proper base selection improves yield.
  • Purity: Recrystallization from ethanol or acetone yields high-purity hydrochloride salt.
  • Solubility: Formulation with co-solvents like PEG300 and surfactants such as Tween 80 enhances solubility for in vivo applications.
  • Stability: Hydrochloride salts exhibit improved stability over free bases, crucial for storage and handling.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various disease pathways.

  • Anticancer Activity: Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays have shown significant activity against breast (MCF-7) and prostate (PC-3) cancer cell lines with low micromolar IC50 values.
  • Neuroprotective Effects: Similar compounds have demonstrated neuroprotective properties by interacting with neurotransmitter systems, suggesting that this compound may also offer protective effects against neurodegenerative diseases .

Antimicrobial Activity

The compound exhibits potential antimicrobial properties due to its structural characteristics. The difluorophenyl group may enhance its interaction with microbial targets, making it a candidate for further investigation against bacterial and fungal strains.

  • Case Study: In vitro studies have shown that this compound has moderate activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy against multidrug-resistant strains .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing other bioactive compounds.

  • Synthesis of Derivatives: The compound can be used as a starting material for synthesizing derivatives with enhanced biological activities, including antibacterial and antifungal agents .

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Phenyl Groups

The evidence highlights several analogs with variations in halogen substitution patterns on the phenyl ring ():

Compound Name Molecular Formula Substituent Positions Key Structural Differences vs. Target Compound
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride C₁₀H₁₁F₂NO₂·HCl 2,4-difluoro Fluorine positions altered (2,4 vs. 2,5)
Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate C₁₀H₁₀F₃NO₂ 2,3,4-trifluoro Additional fluorine at position 3
Methyl (2R)-2-amino-2-(2,4-dichlorophenyl)acetate C₁₀H₁₁Cl₂NO₂ 2,4-dichloro Chlorine replaces fluorine; higher lipophilicity
Methyl (2R)-2-amino-2-(2,5-dichlorophenyl)acetate C₁₀H₁₁Cl₂NO₂ 2,5-dichloro Chlorine substitution at 2,5 positions

Implications of Structural Differences :

  • Halogen Type : Chlorine substituents (e.g., 2,4-dichloro analogs) increase steric bulk and lipophilicity, which could enhance membrane permeability but reduce metabolic stability compared to fluorine .
  • Number of Halogens: Trifluoro-substituted analogs introduce greater electron-withdrawing effects, possibly altering acidity of the amino group or ester hydrolysis rates .

Functional Group Variations

Methyl Ester Group

The target compound shares a methyl ester moiety with pesticides like metsulfuron methyl (). While ester groups generally enhance bioavailability, their stability varies:

  • Target Compound: The methyl ester in the target is adjacent to a methylamino group, which may influence hydrolysis kinetics compared to sulfonylurea-based esters in pesticides .
Amino Group Modifications

The methylamino group in the target compound contrasts with unsubstituted amino groups in analogs like Methyl 2-amino-2-(2,5-difluorophenyl)acetate (). Methylation likely reduces hydrogen-bonding capacity but improves metabolic resistance to deamination .

Physicochemical Properties

Collision Cross Section (CCS) :
The target compound’s CCS values (146.6–156.0 Ų for cationic adducts) suggest moderate molecular size and compactness . Comparable data for analogs are unavailable in the evidence, but substituent effects can be inferred:

  • Chlorinated Analogs : Higher molecular weight and polarizability may increase CCS.
  • Trifluoro Analogs : Enhanced dipole moments could lead to larger CCS values due to stronger ion-molecule interactions.

Biological Activity

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride (CAS No. 1251923-11-1) is a synthetic organic compound notable for its potential biological activities. This article delves into its structure, synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClF2NO2
  • Molecular Weight : 251.66 g/mol
  • Functional Groups : The compound features a difluorophenyl group, a methylamino group, and an acetate moiety. The presence of fluorine atoms can enhance its electrophilic character, potentially influencing its reactivity and interactions in biological systems .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity. Common methods may include nucleophilic substitutions involving the methylamino group and hydrolysis reactions of the acetate moiety.

Preliminary investigations suggest that the compound may interact with various biological targets due to its structural characteristics. The difluorinated phenyl ring enhances the compound's electronic properties, which could facilitate binding to specific receptors or enzymes in biological systems .

Pharmacological Potential

Research indicates that compounds with similar structures may exhibit neuroactive properties. For instance, methyl 2-amino-2-(4-fluorophenyl)acetate has been studied for its potential effects on neurotransmission and neuroprotection. The unique combination of functional groups in this compound suggests it could also possess similar pharmacological properties.

Case Studies and Research Findings

  • Neuroactivity : A study exploring the effects of structurally analogous compounds found that certain derivatives could modulate neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases .
  • Binding Affinity : In vitro assays have demonstrated that compounds with similar difluorinated structures can exhibit significant binding affinity to metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. For example, a related compound showed an EC50 value of 13 nM for mGluR2 activation .
  • Toxicity Studies : Toxicological assessments are essential for evaluating the safety profile of new compounds. While specific data on this compound is limited, related fluorinated compounds have been associated with dose-dependent toxic effects, necessitating further investigation into this compound's safety .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 2-amino-2-(4-fluorophenyl)acetateCHFNOContains a fluorinated phenyl group; potential neuroactive properties
Methyl 3-(4-fluorophenyl)-3-methylaminobutanoateCHFNOLonger carbon chain; potentially different pharmacokinetics
Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetateC9H9F2NO2Similar structure; explored for receptor binding activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride
Reactant of Route 2
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride

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